molecular formula C13H12N2O4S B6394292 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% CAS No. 1261967-01-4

2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95%

Cat. No. B6394292
CAS RN: 1261967-01-4
M. Wt: 292.31 g/mol
InChI Key: VUMPRIFCUZPYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylsulfonylaminophenyl)nicotinic acid (2-MSNPA) is a compound with a wide range of applications in the field of scientific research. It is a derivative of nicotinic acid and is composed of a 3-methylsulfonylamino group and a phenyl group. The compound has been used in various fields of scientific research, such as pharmacology, biochemistry, and physiology. It has been used in the development of drugs, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% has a wide range of applications in the field of scientific research. It has been used in the development of drugs, as well as in the study of biochemical and physiological processes. It has been used in the study of enzyme inhibition, drug metabolism, and receptor binding. It has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the central nervous system.

Mechanism of Action

The mechanism of action of 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% is not fully understood. It is believed that the compound acts as an inhibitor of enzymes, such as monoamine oxidase and acetylcholinesterase. It is also believed to act as an agonist of nicotinic receptors, which are found in the brain and other parts of the body.
Biochemical and Physiological Effects
2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as monoamine oxidase and acetylcholinesterase. It has also been found to increase the levels of dopamine and norepinephrine in the brain, as well as to increase the release of neurotransmitters, such as serotonin and GABA. In addition, it has been found to have an effect on the cardiovascular system, as well as on the central nervous system.

Advantages and Limitations for Lab Experiments

2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively stable in aqueous solutions and is not easily degraded. It also has a low toxicity and is relatively non-toxic. However, it is not as soluble in water as some other compounds, which can limit its use in certain experiments. In addition, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% in scientific research. One potential avenue of research is to further explore the mechanism of action of the compound and to identify potential therapeutic applications. Another potential direction is to explore the potential of the compound as a tool for drug discovery and development. In addition, further research could be done to explore the potential of the compound as a tool for studying biochemical and physiological processes. Finally, further research could be done to explore the potential of the compound as a tool for studying the effects of drugs on the cardiovascular system and the central nervous system.

Synthesis Methods

2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% can be synthesized using a number of different methods. One method is to synthesize it from 3-methylsulfonylaminophenol and nicotinic acid. This method involves the reaction of 3-methylsulfonylaminophenol with nicotinic acid in the presence of a base, such as sodium hydroxide. The reaction produces 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95%, which is then isolated and purified. Another method for the synthesis of 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% is to react 3-methylsulfonylaminophenol with sodium hydroxide and then add nicotinic acid. This method produces 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% in a single step.

properties

IUPAC Name

2-[3-(methanesulfonamido)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)12-11(13(16)17)6-3-7-14-12/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMPRIFCUZPYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688359
Record name 2-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261967-01-4
Record name 2-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.